N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine
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Overview
Description
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine is an organic compound containing both thiazole and hydroxylamine functionalities. This compound is of interest due to its unique structure, which includes a phenoxymethyl group and a thiazole ring, imparting distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine typically involves multi-step organic reactions starting from available precursors. One approach includes the reaction of 2-chloromethylthiazole with phenol to yield 2-(phenoxymethyl)-1,3-thiazole. This intermediate can then be reacted with hydroxylamine in the presence of a suitable catalyst and base to form the final compound. Reaction conditions may include:
Solvent: Ethanol or methanol
Temperature: 40-70°C
Catalyst: Weak bases such as sodium carbonate
Industrial Production Methods: For industrial-scale production, more efficient methods involving continuous flow processes and optimized reaction conditions are employed. This allows for better yield and purity of the final compound. Methods involve similar starting materials but are scaled up using advanced reactor designs and process controls.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The hydroxylamine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: : Reduction of the thiazole ring can lead to a dihydrothiazole derivative.
Substitution: : The phenoxymethyl group can participate in electrophilic substitution reactions due to the aromatic nature of phenol.
Oxidizing agents such as hydrogen peroxide or potassium permanganate
Reducing agents like sodium borohydride or lithium aluminum hydride
Substituting agents like halides in the presence of catalysts
Oxidation: Nitroso- and nitro-derivatives
Reduction: Dihydrothiazole derivatives
Substitution: Varied substituted products depending on the specific reagent used
Scientific Research Applications
Chemistry:
Used as a ligand in coordination chemistry due to the presence of the thiazole ring.
Intermediate in synthesizing complex organic molecules.
Investigated for its antimicrobial properties owing to the thiazole ring.
Potential use in enzyme inhibition studies.
Evaluated for its potential as a drug lead compound.
Possible use in the development of pharmaceuticals targeting specific enzymes.
Utilized in the synthesis of dyes and pigments.
Component in the manufacturing of specialty chemicals.
Mechanism of Action
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine exerts its effects through interactions with biological macromolecules. The thiazole ring can intercalate with DNA or proteins, disrupting their normal function. The hydroxylamine group can participate in redox reactions, altering the cellular redox state and affecting enzyme activities.
Comparison with Similar Compounds
Unique Properties:
Combination of phenoxymethyl and thiazole rings provides a distinct set of reactivity and biological interactions.
N-{[2-(phenylmethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine: Similar structure but with a phenylmethyl group instead of phenoxymethyl.
2-(Phenoxymethyl)-1,3-thiazole: Lacks the hydroxylamine group.
4-(Hydroxylamino)-2-(phenoxymethyl)thiazole: A close analog differing in the position of the hydroxylamine group.
N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene}hydroxylamine's unique combination of functionalities makes it a valuable compound in various fields of scientific research and industrial applications. Its diverse reactivity and potential biological activities continue to attract interest in the scientific community.
Properties
IUPAC Name |
(NE)-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-12-6-9-8-16-11(13-9)7-15-10-4-2-1-3-5-10/h1-6,8,14H,7H2/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVATIOOWRUXNH-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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